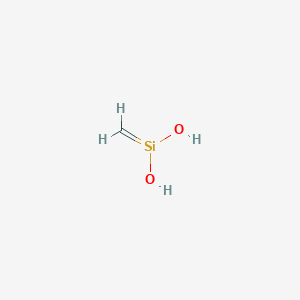
Methylidenesilanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylidenesilanediol is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to two hydroxyl groups and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylidenesilanediol can be synthesized through several methods. One common approach involves the hydrolysis of methylidenesilanes in the presence of water or aqueous solutions. The reaction typically requires controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrolysis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques, such as continuous flow reactors and optimized catalysts, are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methylidenesilanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl and methylene groups, which provide reactive sites for different reagents.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically involve mild temperatures and controlled pH levels.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often require anhydrous conditions to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one or more functional groups in this compound with other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanediol derivatives, while reduction can produce silane compounds. Substitution reactions can result in a wide range of organosilicon compounds with varying functional groups.
Scientific Research Applications
Methylidenesilanediol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: this compound is studied for its potential biological activity. Researchers investigate its interactions with biomolecules and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. Studies focus on its ability to modulate biological pathways and its potential as a drug candidate.
Industry: In industrial applications, this compound is used in the production of silicones, adhesives, and coatings. Its properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of methylidenesilanediol involves its interaction with molecular targets and pathways. The hydroxyl and methylene groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical and chemical processes. Detailed studies are conducted to elucidate the specific molecular targets and pathways involved in its effects.
Comparison with Similar Compounds
- Dimethylsilanediol
- Trimethylsilanediol
- Methylsilanetriol
- Ethylidenesilanediol
Properties
CAS No. |
640279-40-9 |
|---|---|
Molecular Formula |
CH4O2Si |
Molecular Weight |
76.126 g/mol |
IUPAC Name |
dihydroxy(methylidene)silane |
InChI |
InChI=1S/CH4O2Si/c1-4(2)3/h2-3H,1H2 |
InChI Key |
HCVRBNOJROSOLX-UHFFFAOYSA-N |
Canonical SMILES |
C=[Si](O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















